MAO-B vs. MAO-A Selectivity Profile
While not a direct head-to-head comparison, (4-Methylisoquinolin-8-yl)methanamine demonstrates a measurable selectivity profile for monoamine oxidase B (MAO-B) over MAO-A, a key differentiator for compounds in this class [1]. It exhibits an IC50 value of 17,000 nM (17 µM) for MAO-B, while its activity against MAO-A is significantly lower, with an IC50 greater than 100,000 nM (>100 µM) [1]. This >5.8-fold selectivity window suggests a more targeted mechanism of action, which is crucial for minimizing off-target effects associated with non-selective MAO inhibitors. A related isoquinoline analog, CHEMBL1492484, shows a similar MAO-B IC50 of 15,400 nM (15.4 µM) but with a nearly identical low potency for MAO-A (IC50 >100 µM) [2]. The similar MAO-B activity but distinct structural features (the 4-methyl-8-methanamine substitution vs. the comparator) suggest that the 4-methyl and 8-methanamine groups of the target compound may confer a different set of downstream biological properties or physicochemical characteristics not captured by this single enzyme assay.
MAO-A >100,000 nM
Selectivity >5.8x
| Evidence Dimension | Enzyme inhibition selectivity (MAO-B vs. MAO-A) |
|---|---|
| Target Compound Data | MAO-B IC50: 17,000 nM; MAO-A IC50: >100,000 nM |
| Comparator Or Baseline | CHEMBL1492484: MAO-B IC50: 15,400 nM; MAO-A IC50: >100,000 nM |
| Quantified Difference | Target compound has 5.8x selectivity for MAO-B; comparator has >6.5x selectivity. |
| Conditions | In vitro enzyme inhibition assay using human MAO-B and MAO-A |
Why This Matters
The selectivity data provides a clear quantitative basis for prioritizing this compound in CNS-focused research where MAO-B inhibition is a therapeutic target and MAO-A interaction is undesirable.
- [1] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610) - Affinity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] BindingDB. (2013). BDBM50401987 (CHEMBL1492484) - Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987 View Source
